Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 185.26 g/mol. It is classified as an amino acid derivative and is notable for its structural features, which include a cyclohexane ring substituted with an amino group and an ethyl ester functional group. The compound is identified by its CAS number 2091375-37-8 and has applications in various scientific fields, including medicinal chemistry and organic synthesis.
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate can be sourced from chemical suppliers, where it is often available in various quantities for research purposes. It falls under the broader classification of organic compounds, specifically within the category of amino acids and their derivatives. Its unique structure contributes to its potential reactivity and application in synthetic pathways.
The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate typically involves several key steps:
The reaction conditions for each step, including temperature, solvent choice, and catalyst use, are crucial for optimizing yield and purity. For instance, amination reactions may require specific catalysts or conditions to favor the desired product formation.
The molecular structure of ethyl 3-amino-3-methylcyclohexane-1-carboxylate can be represented using various chemical notation systems:
CCOC(=O)C1CCCC(C1)(C)NThe compound's molecular weight is approximately 185.2634 g/mol, and it has a density that can vary based on purity and environmental conditions.
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate can participate in various chemical reactions due to its functional groups:
The reaction mechanisms often involve transition states that can be analyzed through kinetic studies or computational chemistry methods to predict reaction pathways and products.
The mechanism of action for ethyl 3-amino-3-methylcyclohexane-1-carboxylate largely depends on its application in biological systems or synthetic pathways:
Data on its specific interactions would require further empirical studies to elucidate its precise mechanisms in biological contexts.
Relevant data about boiling points, melting points, and specific heat capacities would need to be determined experimentally for precise applications.
Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has several scientific uses:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: